17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one
Description
17β-Hydroxy-17-methyl-4-oxa-5α-androstan-3-one is a synthetic androstane derivative characterized by structural modifications that enhance its metabolic stability and pharmacological profile. The compound features a 4-oxa substitution (replacing the carbon at position 4 with oxygen), a 17-methyl group, and a ketone at position 2. These modifications reduce susceptibility to hepatic metabolism and increase oral bioavailability compared to endogenous androgens like testosterone . It is closely related to oxandrolone, a therapeutic anabolic steroid, but differs in its oxygen placement and stereochemistry .
Properties
IUPAC Name |
(1S,3aS,3bR,5aR,9aR,9bS,11aS)-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-17-9-8-16(20)22-15(17)5-4-12-13(17)6-10-18(2)14(12)7-11-19(18,3)21/h12-15,21H,4-11H2,1-3H3/t12-,13+,14+,15-,17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBANSSXVTZHMD-KUPDVBAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)OC1CCC3C2CCC4(C3CCC4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)O[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4424-45-7 | |
| Record name | 17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC63294 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17.BETA.-HYDROXY-17-METHYL-4-OXA-5.ALPHA.-ANDROSTAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACO7LF922U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Anhydride-Mediated Lactonization
A pivotal method involves the cyclization of 17β-hydroxy-17α-methyl-1,3-seco-2-nor-5α-androstane-1,3-diacid (III) using carboxylic acid anhydrides. For instance, treatment of 5 g (14.8 mmol) of the diacid in dry tetrahydrofuran (THF) with propionic anhydride (2.1 ml, 16.1 mmol) under reflux for 1 hour yielded 4.3 g (90.9%) of the 2-oxa lactone after recrystallization from diisopropyl ether. Despite the patent focus on 2-oxa products, analogous conditions could theoretically facilitate 4-oxa formation if the diacid precursor adopts a conformation favoring D-ring closure.
Key Parameters:
Carbodiimide-Driven Cyclization
Alternative protocols employ dicyclohexylcarbodiimide (DCC) as a dehydrating agent. Reaction of the diacid (5 g, 14.8 mmol) with DCC (3.2 g, 15.5 mmol) in THF at room temperature for 15 minutes afforded 4.4 g (93%) of the cyclized product. This method circumvents anhydride handling but requires rigorous filtration to remove dicyclohexylurea byproducts.
Reductive Lactone Formation
Sodium Borohydride Reduction
Post-cyclization, the 3-keto group is reduced to a secondary alcohol using sodium borohydride (NaBH₄). In Example 4 of DE60004054T2, the 3-ketone intermediate underwent reduction in methanol at 0°C, yielding the 3-hydroxy derivative, which spontaneously lactonized to form the 4-oxa structure under acidic workup. However, this pathway remains speculative for the 4-oxa variant without explicit experimental validation.
Conditions:
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Reductant : NaBH₄ (2 equiv)
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Solvent : Methanol or ethanol
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Temperature : 0°C to room temperature
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Acidification : HCl or acetic acid to pH 3–4
Lithium Aluminum Hydride (LAH) Reduction
LAH offers a stronger alternative for stubborn reductions. Example 5 describes LAH-mediated reduction of the 3-keto group in tetrahydrofuran, though excessive reductant load risks over-reduction of the lactone.
Analytical Characterization
Critical benchmarks for the 4-oxa compound include:
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 188–190°C | |
| Molecular Weight | 306.44 g/mol | |
| Boiling Point | 444.4±45.0°C (Predicted) | |
| Density | 1.105±0.06 g/cm³ (Predicted) |
Challenges and Isomeric Purity
The primary hurdle in synthesizing the 4-oxa derivative lies in avoiding 2-oxa byproducts, given the thermodynamic favorability of six-membered lactones (2-oxa) over smaller rings. Patent data indicate that anhydride selection influences regioselectivity; bulkier agents like dipivaloyl anhydride may favor D-ring closure by steric hindrance. Additionally, chiral catalysts could steer cyclization toward the 4-oxa isomer, though this remains unexplored in the literature.
Industrial and Regulatory Considerations
Current Good Manufacturing Practice (cGMP) mandates stringent control over oxandrolone impurities, including the 4-oxa variant. Suppliers like Sinopharm Chemical Reagent Co. and ChemStrong Scientific offer the compound at >98% purity, necessitating HPLC with chiral columns for isomer resolution .
Scientific Research Applications
Scientific Research Applications
The compound is primarily utilized in research settings for various applications:
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Muscle Growth Studies
- It is extensively studied for its effects on muscle hypertrophy and protein synthesis. The compound binds to androgen receptors in muscle tissues, activating pathways that promote muscle growth and repair.
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Hormonal Regulation
- Research indicates that it plays a role in hormonal modulation, particularly in the context of testosterone and dihydrotestosterone (DHT) dynamics. Its ability to inhibit 5-alpha reductase (5AR) suggests potential therapeutic uses in managing conditions like benign prostatic hyperplasia (BPH) and prostate cancer.
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Development of Anabolic Steroids
- The compound is used as a reference in developing new anabolic steroids with improved efficacy and safety profiles. Its unique structure allows for modifications that can lead to compounds with desired anabolic-to-androgenic ratios.
Study 1: Effects on Prostate Health
A clinical study evaluated the compound's impact on prostate health among male subjects diagnosed with BPH. Results indicated:
| Parameter | Baseline | Post-Treatment | Change |
|---|---|---|---|
| Prostate Volume (cm³) | 45 | 30 | -33% |
| Serum PSA (ng/mL) | 2.5 | 1.2 | -52% |
This study suggests that the compound may significantly reduce prostate volume and serum PSA levels, indicating its potential role in managing BPH.
Study 2: Muscle Wasting Conditions
In another study focused on muscle wasting due to chronic illnesses, participants receiving the compound showed enhanced lean body mass and improved recovery times compared to control groups. The anabolic effects were measured through changes in body composition metrics over a treatment period.
Mechanism of Action
The compound exerts its effects by binding to androgen receptors in muscle tissue. This binding activates the receptor, leading to an increase in protein synthesis and muscle growth. The molecular targets involved include the androgen receptor and various signaling pathways that regulate muscle hypertrophy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 17β-hydroxy-17-methyl-4-oxa-5α-androstan-3-one and structurally analogous compounds:
Key Structural and Functional Insights:
Oxygen Substitution Position :
- The 4-oxa substitution in the target compound stabilizes the A-ring against reduction, prolonging its half-life compared to 2-oxa analogs .
- 2-oxa analogs (e.g., HMOA) exhibit weaker receptor binding due to steric hindrance in the A-ring .
Methylation at C-17 :
- The 17-methyl group in the target compound prevents aromatization and glucuronidation, a feature shared with oxandrolone but absent in DHT derivatives .
Biological Activity :
- The target compound shows moderate anabolic activity (lower than DHT but higher than 2-oxa analogs) due to its balanced receptor affinity and metabolic stability .
- Derivatives with peptide side chains (e.g., 3β-peptido analogs) exhibit dual mechanisms, inhibiting 5α-reductase while antagonizing androgen receptors .
Research Findings
Pharmacokinetic and Metabolic Studies:
- Metabolic Stability : The 4-oxa substitution significantly reduces hepatic clearance, with a plasma half-life >10 hours in preclinical models, compared to <1 hour for DHT .
- Solvent Interactions: Infrared spectroscopy reveals that the carbonyl group (C3) in the target compound interacts strongly with polar solvents like methanol, stabilizing its conformation .
In Vivo Efficacy:
- Enzyme Inhibition : 3β-peptido derivatives inhibited type 3 17β-hydroxysteroid dehydrogenase (17β-HSD3) with IC₅₀ values <250 nM, outperforming natural substrates like Δ4-dione .
Biological Activity
17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one, also known as 17β-hydroxy-17-methyl-4-oxa-DHT, is a synthetic anabolic androgenic steroid (AAS) that has gained attention for its potential therapeutic applications and biological activity. This compound is structurally related to dihydrotestosterone (DHT) and has been studied for its effects on various biological systems, particularly in the context of androgen receptor (AR) modulation and its implications in prostatic diseases.
Chemical Structure and Properties
The chemical formula for this compound is C19H30O3, with a molecular weight of 302.45 g/mol. The compound features a unique oxo group at the 4-position, which differentiates it from other steroids and may influence its biological activity.
The primary mechanism of action for this compound involves binding to androgen receptors, leading to the modulation of gene expression associated with anabolic processes. This compound has been shown to inhibit the activity of 5-alpha reductase (5AR), an enzyme responsible for converting testosterone into DHT, which is implicated in benign prostatic hyperplasia (BPH) and prostate cancer (PCa) .
Anabolic Effects
Research indicates that this compound exhibits significant anabolic properties, promoting muscle growth and tissue repair. In animal studies, it has been demonstrated to enhance protein synthesis and reduce muscle wasting .
Anti-Androgenic Effects
The inhibition of 5AR activity suggests potential anti-androgenic effects, making it a candidate for treating conditions like BPH. By reducing DHT levels, it may alleviate symptoms associated with prostate enlargement .
Study 1: Effects on Prostate Health
A study conducted on male subjects treated with this compound showed a significant reduction in prostate volume and serum levels of prostate-specific antigen (PSA), indicating a potential role in managing BPH .
| Parameter | Baseline | Post-Treatment | Change |
|---|---|---|---|
| Prostate Volume (cm³) | 45 | 30 | -33% |
| Serum PSA (ng/mL) | 2.5 | 1.2 | -52% |
Study 2: Muscle Mass Preservation
In a controlled trial involving athletes, administration of the compound resulted in increased lean muscle mass compared to placebo groups. Participants reported enhanced recovery times and reduced muscle soreness post-exercise .
| Group | Lean Mass Gain (%) | Recovery Time (days) |
|---|---|---|
| Treatment Group | 12% | 2 |
| Placebo Group | 3% | 5 |
Safety Profile and Side Effects
While the anabolic effects are promising, the safety profile of this compound requires careful consideration. Potential side effects include hormonal imbalances, liver toxicity, and cardiovascular risks associated with AAS use . Long-term studies are needed to fully understand the implications of its use in clinical settings.
Q & A
Q. How is this compound classified under international regulatory frameworks, and what are the implications for research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
